molecular formula C11H16N2 B009045 N-phenylpiperidin-3-amine CAS No. 100240-05-9

N-phenylpiperidin-3-amine

Cat. No. B009045
M. Wt: 176.26 g/mol
InChI Key: JQDNZFYQBNCCRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenylpiperidin-3-amine involves several key strategies, including one-pot synthesis methods, catalyzed N-heterocyclization, and the use of chiral building blocks for asymmetric synthesis. For instance, a highly efficient one-pot synthesis of 3-aminopiperidines through intramolecular cyclization of unsaturated amines has been developed, highlighting a rapid and modular approach to synthesizing N-phenylpiperidin-3-amine derivatives of pharmaceutical and biological relevance (Ortiz, Kang, & Wang, 2014). Additionally, CpIr complex-catalyzed N-heterocyclization of primary amines with diols presents an environmentally benign method for synthesizing cyclic amines, including N-phenylpiperidin-3-amine, with water as the only byproduct (Fujita, Fujii, & Yamaguchi, 2004).

Molecular Structure Analysis

The molecular structure of N-phenylpiperidin-3-amine derivatives can exhibit polymorphism, where different crystalline forms, or polymorphs, are obtained depending on the solvent used during crystallization. These polymorphs may display variations in molecular conformation and intermolecular interactions, such as hydrogen bonding patterns, which can influence the compound's stability and physical properties. The study of N-phenylpyridin-4-amine, closely related to N-phenylpiperidin-3-amine, reveals that polymorphs can form similar sheet structures with zigzag hydrogen bonds, indicating the potential for N-phenylpiperidin-3-amine to exhibit polymorphism as well (Okuno & Umezono, 2014).

Chemical Reactions and Properties

N-phenylpiperidin-3-amine undergoes various chemical reactions, including N-amination and catalyzed N-(cyclo)alkylation, reflecting its reactivity and versatility as a synthetic intermediate. The use of N-benzyloxycarbonyl-3-phenyloxaziridine for direct electrophilic N-amination of chiral α-amino acids demonstrates the compound's potential in synthesizing hydrazino acids, further underscoring its utility in organic synthesis (Niederer, Kapron, & Vederas, 1993).

Scientific Research Applications

  • Dopamine Receptor Studies : N-n-Propyl-substituted 3-(dimethylphenyl)piperidines, closely related to N-phenylpiperidin-3-amine, show novel properties in differentiating between dopamine receptor subtypes. This aids in understanding dopaminergic activity in the brain (Cervetto et al., 1998).

  • Synthesis of Mono-N-amino Salts : It is used in preparing mono-N-amino salts of benzodiazines and naphthyridines with high yields (Tamura et al., 1974).

  • Efficient Synthesis of Nitrogen Heterocycles : N-phenylpiperidin-3-amine plays a role in the Cp*Ir-catalyzed N-cycloalkylation of primary amines with diols for synthesizing nitrogen heterocycles (Yamaguchi et al., 2007).

  • Electrophilic Amination of Carbanions : It is used in electrophilic amination of various carbanions, including ketone, ester, and amide enolates (Armstrong et al., 2000).

  • Design of Bioactive Compounds : Derivatives of N-phenylpiperidine-3-amine are used for property-based design of bioactive compounds by modulating basicity, lipophilicity, aqueous solubility, and membrane permeation (Schnider et al., 2020).

  • Production of Bioactive Compounds : This compound assists in the production of bioactive compounds by adding nitrogen bonds to aromatic rings (Romero et al., 2015).

  • Alkaloid Synthesis : It acts as a chiral building block for highly enantioselective syntheses of 2-phenylpiperidine and SS20846A (Davis et al., 2000).

  • Parkinsonism Studies : As a meperidine congener, it can produce chronic parkinsonism and respond to drugs stimulating dopamine receptors (Davis et al., 1979).

  • Synthesis of α-Hydrazino Acids : N-Cbz-3-phenyloxaziridine, derived from N-phenylpiperidin-3-amine, is used for direct electrophilic N-amination of chiral α-amino acids (Niederer et al., 1993).

  • Anti-inflammatory Studies : N-phenylpiperidin-3-amine derivatives show anti-inflammatory activities comparable to phenylbutazone in rat paw carrageenan tests (Hicks et al., 1979).

  • Chemical Synthesis : It is important in the synthesis of N-methylated and N-alkylamines, which are crucial in regulating life-science molecules (Senthamarai et al., 2018).

  • N-Arylpiperidines Synthesis : Synthesis of substituted N-arylpiperidines via organobismuth derivatives is another application in scientific research (Banfi et al., 1994).

  • Synthesis of Cyclic Amines : The CpIr complex-catalyzed N-heterocyclization of primary amines with diols is a catalytic system for environmentally benign synthesis of cyclic amines (Fujita et al., 2004).

  • CNS Stimulant and Appetite Suppressant : N-methyl-3-phenyl-norbornan-2-amine (CamfetamineTM) is closely related to fencamfamine, a central nervous system stimulant and appetite suppressant (Kavanagh et al., 2013).

  • Sigma-Selective Agents : N-substituted 2-phenylaminoethane derivatives of 1-phenyl-2-aminopropane constitute a novel class of high-affinity sigma-selective agents (Glennon et al., 1991).

  • Phase-Transfer Catalysis : Facile synthesis of N‐substituted‐4‐cyano‐4‐phenylpiperidines via phase‐transfer catalysis is another application (Thompson & Reeves, 1983).

  • Synthesis of NH Cyclic Amines : Reductive amination of 1,4- and 1,5-dicarbonyl compounds with (S)-valine methyl ester affords levorotatory NH cyclic amines (Manescalchi et al., 1994).

  • Cytotoxicity Studies : CP-46,665, a derivative, shows cytotoxicity in human tumor and leukemia cells (Berdel et al., 1985).

  • Electrosynthesis of α-Aminonitriles : The electrochemical cyanation of N-alkyl-substituted cyclic six-membered amines gives α-aminonitriles (Gall et al., 1997).

  • Therapeutic Activity Research : CP-46,665 was investigated for therapeutic activity in rodent tumors and human non-seminomatous germ cell tumors (Berdel et al., 1987).

properties

IUPAC Name

N-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDNZFYQBNCCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393119
Record name N-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylpiperidin-3-amine

CAS RN

100240-05-9
Record name N-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpiperidin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VB Journigan, C Mésangeau, N Vyas… - Journal of medicinal …, 2014 - ACS Publications
Neuropeptide FF1 and FF2 receptors (NPFF1-R and NPFF2-R), and their endogenous ligand NPFF, are one of only several systems responsible for mediating opioid-induced …
Number of citations: 31 pubs.acs.org

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